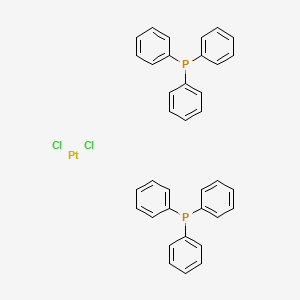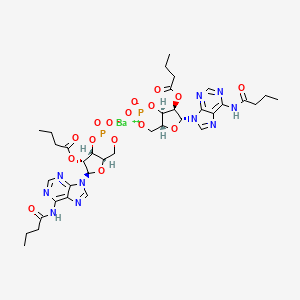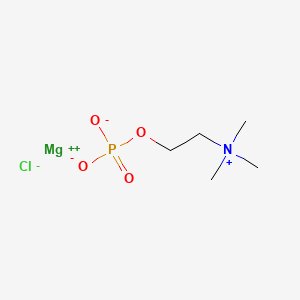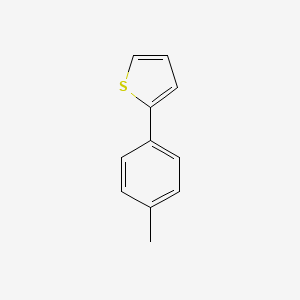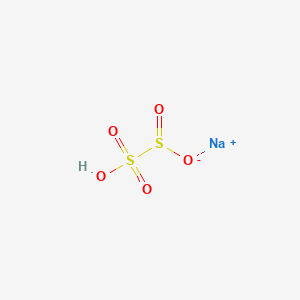
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-diethyl-9,11,13(penta-1',3',5'-triyl)-thiatricarbocyanine iodide, also known as DTTCI, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is a thiazine-based dye that exhibits intense fluorescence in the near-infrared region, making it an ideal candidate for biological imaging and sensing applications.
Scientific Research Applications
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe for biological imaging and sensing applications, such as in vivo imaging of tumors and monitoring of enzyme activity. 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has also been used as a fluorescent sensor for detecting metal ions, such as copper and zinc, in biological samples.
Mechanism of Action
The mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE involves the absorption of light energy, which causes the dye molecule to transition from its ground state to an excited state. The excited state molecule then emits light at a longer wavelength, resulting in fluorescence. The fluorescence intensity of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE is highly dependent on the local environment, such as pH and polarity, making it an ideal probe for biological sensing applications.
Biochemical and physiological effects:
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is rapidly cleared from the body, making it an ideal candidate for in vivo imaging applications.
Advantages and Limitations for Lab Experiments
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has several advantages for lab experiments, including its intense fluorescence, high quantum yield, and near-infrared emission. It also has a large Stokes shift, making it easy to distinguish from background fluorescence. However, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has some limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence properties. It also has limited solubility in aqueous solutions, which can limit its use in biological applications.
Future Directions
There are several future directions for 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE research, including the development of new synthesis methods to improve yield and purity. There is also a need for further research into the mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE, as well as its interactions with biological molecules. Additionally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used as a probe for monitoring cellular processes, such as apoptosis and autophagy, and for studying the interactions between cells and their microenvironment. Finally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used in combination with other imaging modalities, such as magnetic resonance imaging and computed tomography, to provide a more comprehensive view of biological processes.
Synthesis Methods
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be synthesized using a simple one-pot method. The starting materials, 3,3'-diethylthiatricarbocyanine iodide and 1,3,5-triethylbenzene, are mixed in a solvent such as acetonitrile and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE.
properties
CAS RN |
19208-25-4 |
|---|---|
Product Name |
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE |
Molecular Formula |
C30H31IN2S2 |
Molecular Weight |
610.61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



